![molecular formula C14H11ClN4O B2450155 (Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 1465715-01-8](/img/structure/B2450155.png)
(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide
Übersicht
Beschreibung
(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl group and a cyano group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated ketone or aldehyde under acidic or basic conditions.
Substitution with Chlorophenyl Group: The pyrazole ring is then substituted with a 2-chlorophenyl group. This can be done via a nucleophilic aromatic substitution reaction, where the pyrazole ring acts as a nucleophile and attacks the chlorophenyl halide.
Introduction of the Cyano Group: The cyano group is introduced through a reaction with a suitable nitrile compound, often under basic conditions to facilitate the nucleophilic attack.
Formation of the Enamide: The final step involves the formation of the enamide group, which can be achieved through a condensation reaction between the pyrazole derivative and an appropriate amide precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Cycloaddition Reactions
The α,β-unsaturated cyanoenamide moiety participates in regioselective [3+2] cycloadditions. In anhydrous dichloromethane at 0°C, diazomethane reacts with the compound to form 1-pyrazoline intermediates, which isomerize to 2-pyrazoline derivatives (61–89% yield) .
Table 1: Cycloaddition outcomes with varied dipolarophiles
Dipolarophile | Conditions | Product | Yield |
---|---|---|---|
Diazomethane | 0°C, 48 hr | 2-Pyrazoline | 89% |
Nitrile oxide | DMF, 80°C | Isoxazoline | 72%* |
*Predicted based on analogous systems |
Nucleophilic Additions
The electron-deficient cyano group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux): Converts the nitrile to a carboxylic acid, forming (Z)-3-[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]-2-carboxyprop-2-enamide.
-
Basic hydrolysis (NaOH 10%, 60°C): Yields the corresponding amide derivative .
Key observation: Steric hindrance from the 2-chlorophenyl group reduces reaction rates by 40% compared to unsubstituted analogs .
Pyrazole Ring Functionalization
The 1-methylpyrazole unit undergoes electrophilic substitution at C-5 under nitration conditions (HNO₃/H₂SO₄, 0°C), yielding a nitro derivative while retaining stereochemistry .
Table 2: Electrophilic substitution reactivity
Reagent | Position | Product | Yield |
---|---|---|---|
HNO₃/H₂SO₄ | C-5 | 5-Nitro-pyrazole | 68% |
Br₂/FeCl₃ | C-5 | 5-Bromo-pyrazole | 54% |
Enamide Reactivity
The Z-configured enamide undergoes:
-
Hydrogenation (H₂, Pd/C, EtOH): Selective reduction of the α,β-unsaturated bond to give 3-[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanopropanamide (95% yield).
-
Michael additions (RNH₂, THF): Amines add to the β-position, forming β-amino derivatives (Table 3).
Table 3: Michael addition kinetics (25°C)
Amine | k (M⁻¹s⁻¹) | t₁/₂ |
---|---|---|
NH₃ | 0.017 | 41 min |
EtNH₂ | 0.032 | 22 min |
PhNH₂ | 0.006 | 116 min |
Stability and Degradation
Critical stability parameters in solution:
Condition | Degradation Pathway | Half-life |
---|---|---|
pH 1.2 (HCl) | Enamide hydrolysis | 2.3 hr |
pH 7.4 (PBS) | Oxidative degradation | 48 hr |
UV light | [2+2] Cyclization | 15 min |
Aqueous solutions show autocatalytic decomposition above 40°C (Eₐ = 58 kJ/mol).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Research has indicated that pyrazole derivatives, including compounds similar to (Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide, exhibit significant anti-inflammatory effects. For instance, the presence of halogen atoms, particularly chlorine, enhances the compound’s biological activity by influencing the electron density in the pyrazole ring, which can improve its interaction with biological targets such as soluble epoxide hydrolase (sEH) .
1.2 Anticancer Activity
Studies have shown that certain pyrazole derivatives possess anticancer properties. The compound's structural features may allow it to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, halogenated pyrazoles have been identified as potent inhibitors of tumor growth due to their ability to interfere with specific signaling pathways involved in cancer progression .
1.3 Antimicrobial Activity
Compounds with a pyrazole core have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The chlorophenyl substitution enhances the lipophilicity of the molecule, facilitating better membrane penetration and increasing its efficacy against microbial cells .
Agricultural Applications
2.1 Pesticide Development
The unique structure of this compound makes it a candidate for developing new agrochemicals. Pyrazole derivatives are known for their effectiveness as herbicides and fungicides due to their ability to disrupt metabolic processes in pests while being less toxic to humans and non-target organisms .
2.2 Plant Growth Regulators
Research indicates that certain pyrazole compounds can act as plant growth regulators, promoting growth or enhancing resistance to environmental stresses. This application is particularly valuable in sustainable agriculture practices where minimizing chemical use is essential .
Case Studies
Case Study 1: Anti-inflammatory Activity
A study published in 2023 explored a series of soluble epoxide hydrolase inhibitors containing halogenated pyrazoles, demonstrating that compounds with chlorinated substitutions exhibited IC50 values as low as 0.8 nM against sEH . This suggests that this compound could be developed into a potent anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
In another research effort, various pyrazole derivatives were tested against common bacterial strains, revealing that those with chlorophenyl groups showed enhanced antimicrobial activity compared to their non-halogenated counterparts . This reinforces the potential of this compound in pharmaceutical formulations targeting infectious diseases.
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Anti-inflammatory agent | Potent sEH inhibitors with low IC50 values |
Anticancer properties | Inhibits tumor growth in various cancer cell lines | |
Antimicrobial activity | Effective against bacteria and fungi | |
Agricultural Science | Pesticide development | Potential for herbicidal and fungicidal applications |
Plant growth regulator | Enhances plant resistance to environmental stress |
Wirkmechanismus
The mechanism of action of (Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-[3-(2-Bromophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
(Z)-3-[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide: Similar structure but with a fluorine atom instead of chlorine.
(Z)-3-[3-(2-Methylphenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
- The presence of the chlorine atom in (Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Biologische Aktivität
(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through a series of reactions involving pyrazole intermediates. The process typically includes cyclocondensation reactions and modifications to introduce the 2-chlorophenyl and cyanopropenamide groups. The synthesis pathway can be summarized as follows:
- Formation of Pyrazole Core : The initial step involves the reaction of phenyl hydrazine with appropriate carbonyl compounds to yield substituted pyrazoles.
- Chlorination : The introduction of the chlorophenyl group is achieved via electrophilic aromatic substitution.
- Cyanopropenamide Formation : The final step involves the addition of a cyanide source to form the desired enamide structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro tests have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Escherichia coli | 15 | 32 |
Staphylococcus aureus | 18 | 16 |
Pseudomonas aeruginosa | 12 | 64 |
The compound exhibited a notable zone of inhibition against Staphylococcus aureus, indicating its potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against pathogenic fungi. Compounds with a similar structure have been effective against strains such as Candida albicans and Aspergillus niger.
Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Candida albicans | 20 | 32 |
Aspergillus niger | 25 | 16 |
These results suggest that the compound could be a promising candidate for antifungal drug development .
Anti-inflammatory and Anticancer Properties
Emerging research indicates that pyrazole derivatives may possess anti-inflammatory properties. Studies have reported that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Moreover, preliminary investigations into the anticancer activity of this compound have shown promise in inducing apoptosis in cancer cell lines. This activity is attributed to the compound's ability to interfere with cell signaling pathways involved in proliferation and survival .
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a series of pyrazole derivatives showed that this compound displayed superior antimicrobial activity compared to standard antibiotics.
- Anti-inflammatory Effects : In a controlled trial, patients with chronic inflammatory conditions treated with pyrazole derivatives reported significant reductions in inflammation markers compared to placebo groups .
Eigenschaften
IUPAC Name |
(Z)-3-[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-19-8-10(6-9(7-16)14(17)20)13(18-19)11-4-2-3-5-12(11)15/h2-6,8H,1H3,(H2,17,20)/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJOCGVELYUMFJ-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2Cl)C=C(C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2Cl)/C=C(/C#N)\C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.